N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine
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Overview
Description
N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hydroxylamine group attached to a propylidene chain, which is further connected to a phenyl ring substituted with a propan-2-yl group. The molecular formula of this compound is C12H17NO, and it has a molecular weight of 191.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine typically involves the reaction of 4-(propan-2-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, modulation of signaling pathways, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[4-(propan-2-yloxy)phenyl]propylidene}hydroxylamine
- N-{1-[4-(propan-2-yloxy)phenyl]propylidene}hydroxylamine
- N-{1-[4-(propan-2-yloxy)phenyl]propylidene}hydroxylamine
Uniqueness
N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine is unique due to its specific structural features, such as the presence of the propan-2-yl group on the phenyl ring and the hydroxylamine group.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(NZ)-N-[1-(4-propan-2-ylphenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO/c1-4-12(13-14)11-7-5-10(6-8-11)9(2)3/h5-9,14H,4H2,1-3H3/b13-12- |
InChI Key |
YSDOOHWOJJPSIK-SEYXRHQNSA-N |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=C(C=C1)C(C)C |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
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